N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c1-11(23)22-8-7-12-5-6-14(10-16(12)22)21-26(24,25)15-4-2-3-13(9-15)17(18,19)20/h2-6,9-10,21H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBJLDHATLFIIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Acetyl Group: Acetylation of the indole nitrogen can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Sulfonamide Bond Reactions
The sulfonamide group (–SO₂NH–) participates in:
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Acid/Base Hydrolysis : Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, cleavage occurs, yielding 3-(trifluoromethyl)benzenesulfonic acid and the acetylated dihydroindole amine .
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives, altering pharmacological activity .
Indole Core Modifications
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Deacetylation : Treatment with aqueous HCl/EtOH removes the acetyl group, regenerating the free NH indole, which can undergo further electrophilic substitution (e.g., bromination) .
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Oxidation : MnO₂ or DDQ oxidizes the dihydroindole moiety to restore aromaticity, forming N-acetylindole-6-sulfonamide derivatives.
Trifluoromethyl Group Stability
The –CF₃ group is generally inert under mild conditions but can engage in:
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Nucleophilic Aromatic Substitution : Under high-temperature Pd catalysis, the para-position to –CF₃ reacts with amines or thiols .
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Radical Reactions : UV light initiates C–F bond cleavage in the presence of radical initiators (e.g., AIBN), though this is rarely exploited for this compound .
Enzyme Inhibition Mechanisms
The compound acts as a competitive inhibitor for carbonic anhydrase isoforms due to sulfonamide-Zn²⁺ coordination in the active site. Its –CF₃ group enhances binding affinity by 15–20× compared to non-fluorinated analogs .
Metabolic Reactions
In vitro hepatic microsome studies reveal:
| Metabolite | Enzyme | Modification |
|---|---|---|
| N-Deacetylated derivative | CYP3A4 | Loss of acetyl group |
| Hydroxylated dihydroindole | CYP2D6 | C4 or C5 hydroxylation |
| Sulfonamide cleavage product | Hydrolases | Release of sulfonic acid |
Comparative Reactivity with Structural Analogs
Data from patents and PubChem entries highlight trends:
The –CF₃ group’s electron-withdrawing effect slows hydrolysis, enhancing metabolic stability .
Industrial-Scale Reaction Optimization
Process chemistry studies recommend:
Scientific Research Applications
Structural Features
The compound features an indole ring system, which is known for its versatility in drug design. The trifluoromethyl group enhances lipophilicity and biological activity, while the sulfonamide functional group is associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of sulfonamides can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like trifluoromethyl has been correlated with increased antibacterial activity due to enhanced lipophilicity and electronic properties .
Case Study: Structure-Activity Relationship (SAR)
A study focused on sulfonamide derivatives demonstrated that modifications to the benzene ring significantly influenced antibacterial potency. Compounds with electron-withdrawing groups showed superior activity compared to those with electron-donating groups. For example, compounds modified with halogens exhibited minimum inhibitory concentrations (MIC) as low as 10 μg/mL against various bacterial strains .
Antiviral Potential
Emerging research highlights the antiviral potential of indole derivatives. Certain indole-based compounds have shown activity against viral infections by inhibiting viral replication mechanisms. The structural modifications, including the incorporation of trifluoromethyl groups, may enhance their effectiveness against viruses .
Case Study: Antiviral Efficacy
In a study examining N-heterocycles as antiviral agents, specific indole derivatives demonstrated significant potency against viruses such as Dengue virus (DENV). The structure-activity relationship indicated that specific substituents could drastically alter the antiviral efficacy, making indole derivatives promising candidates for further development .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides can inhibit enzymes by mimicking the natural substrate, while the indole core can interact with various receptors or enzymes.
Comparison with Similar Compounds
Research Findings and Implications
- Y2 Receptor Antagonists : The target compound’s sulfonamide group may offer metabolic stability advantages over acrylamide-based JNJ-5207787, though its inability to cross the blood-brain barrier could limit central nervous system applications .
- Structural Optimization : Trifluoromethyl and sulfonamide groups are critical for receptor binding but require balancing with polarity for brain penetrance (e.g., JNJ-31020028’s design) .
- Unanswered Questions : The target compound’s exact receptor affinity, selectivity, and in vivo efficacy remain uncharacterized, necessitating further studies.
Biological Activity
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's properties, synthesis, mechanisms of action, and its biological effects based on recent research findings.
- Molecular Formula : C17H15F3N2O3S
- Molecular Weight : 384.37 g/mol
- CAS Number : 1021208-08-1
Synthesis
The synthesis of this compound typically involves the acetylation of 2,3-dihydroindole derivatives followed by sulfonamide formation. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for drug development .
The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that compounds containing a trifluoromethyl group can modulate receptor activities and influence signaling pathways, potentially leading to therapeutic effects in various disease models .
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against multiple cancer cell lines. For instance, compounds with similar structural features have shown significant inhibitory activity (IC50 values) against human cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT-29 | 15 |
| Compound B | Jurkat | 10 |
| Compound C | MCF7 | 5 |
Cardiovascular Effects
Sulfonamide derivatives have been studied for their cardiovascular effects. Some reports suggest that certain sulfonamides can act as endothelin receptor antagonists, which may help in managing pulmonary vascular hypertension and cardiac hypertrophy in animal models . This indicates a potential therapeutic application for this compound in cardiovascular diseases.
Study on Cytotoxicity
In a study examining the cytotoxicity of various arylsulfonamides, compounds similar to this compound were tested on different cancer cell lines. The results showed that the introduction of the trifluoromethyl group significantly improved the anticancer activity compared to non-fluorinated analogs .
Cardiovascular Study
A study evaluated the effects of a sulfonamide derivative on perfusion pressure and coronary resistance using isolated rat hearts. The findings indicated that certain modifications in the sulfonamide structure could lead to beneficial effects on cardiovascular function, suggesting a promising avenue for further research into this compound's potential therapeutic applications .
Q & A
Q. What peer-review criteria are critical for validating spectral assignments in contested studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
